

# Application Notes and Protocols for AZD8154 In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	AZD8154
Cat. No.:	B10821542

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## Introduction

**AZD8154** is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma ( $\gamma$ ) and delta ( $\delta$ ) isoforms. These isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as certain cancers.<sup>[1]</sup> **AZD8154** was initially developed for the treatment of respiratory diseases, such as asthma, via inhaled administration.<sup>[1]</sup> While its development for asthma has been discontinued, its utility as a research tool for investigating the PI3K $\gamma$ / $\delta$  signaling pathway in various in vivo models remains significant.

These application notes provide a summary of the available in vivo dosage information for **AZD8154**, detailed experimental protocols derived from published studies, and an overview of the relevant signaling pathways.

## Data Presentation: In Vivo Dosage Summary

The following tables summarize the quantitative data on **AZD8154** dosage and administration from preclinical and clinical studies. It is important to note that the majority of available data pertains to inhaled or intratracheal administration in rodent models of respiratory inflammation. Information on oral and intravenous administration for efficacy studies is limited, and researchers should perform initial dose-ranging studies for new models or administration routes.

Table 1: **AZD8154** Inhaled/Intratracheal Administration in Rodent Models

Species	Model	Dosing Regimen	Observed Effect	Reference
Rat	Ovalbumin-induced allergic asthma	69 to 1180 µg/kg (intratracheal)	Dose-dependent inhibition of eosinophil influx, cytokine release (IL-13, IL-17), and phosphorylation of S6 ribosomal protein.[2]	[2]
Rat	LPS-induced airway neutrophilia	0.02, 0.1, 0.3 mg/kg (inhaled)	Mild/no inhibition at 0.02 mg/kg, 51% inhibition at 0.1 mg/kg, and 83% inhibition of neutrophil recruitment at 0.3 mg/kg.[2]	[2]

Table 2: General Tolerability and No-Observed-Effect-Level (NOEL)

Species	Duration	Dosing Regimen	Observation	Reference
Preclinical (unspecified)	2 to 4 weeks	15-20 mg/kg/day	Generally well tolerated; some instances of poor condition secondary to gastrointestinal inflammation were observed.	
Rat	3 months	603 µg/kg/day	No-Observed-Effect-Level (NOEL) for the accumulation of alveolar macrophages.	
Monkey	3 months	56.4 µg/kg/day	No-Observed-Effect-Level (NOEL) for the accumulation of alveolar macrophages.	

Table 3: Intravenous Administration

Species	Dosing Regimen	Study Type	Observation	Reference
Human	0.15 mg (single dose)	Phase 1 Clinical Trial	Characterization of systemic pharmacokinetic s. Well tolerated.	

Note on Oral Administration: **AZD8154** has been reported to have low oral bioavailability. Specific dosage information for oral administration in preclinical efficacy studies is not readily

available in the published literature. Researchers considering this route should be aware of this limitation and may need to conduct extensive formulation and pharmacokinetic studies.

## Signaling Pathway

**AZD8154** targets the PI3K $\gamma$  and PI3K $\delta$  isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and inflammation.

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## References

- 1. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for AZD8154, a novel inhaled selective PI3K $\gamma\delta$  dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8154 [openinnovation.astrazeneca.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)